molecular formula C25H30FN3O3S B2932363 3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one CAS No. 892788-87-3

3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one

Cat. No. B2932363
CAS RN: 892788-87-3
M. Wt: 471.59
InChI Key: CMBDLNKLNVGCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are common in many pharmaceuticals and therapeutic compounds .

Scientific Research Applications

Antibacterial Properties

Fluoroquinolones, including compounds structurally related to the one you mentioned, have been extensively researched for their potent antibacterial properties. For instance, temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, has demonstrated broad-spectrum antimicrobial efficacy and is under clinical development for treating systemic infections (Chu et al., 1991). This suggests that derivatives like the compound could also possess significant antibacterial capabilities, potentially against a range of pathogenic bacteria.

Molecular Probing and Fluorescence

Fluoroquinolone derivatives can be engineered to include fluorescent properties, making them useful in molecular biology for probing and imaging applications. For example, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline has shown an intensification in fluorescence with increasing temperature, suggesting its utility in ratiometrically detecting temperature changes at the molecular level (Cao et al., 2014). Such properties could be harnessed in the design of new fluorescent probes for biological research, leveraging the structural framework of fluoroquinolone derivatives.

Synthesis of Complex Molecules

The structural complexity of fluoroquinolone derivatives, including the compound , allows for their use in the synthesis of more complex molecules with diverse biological activities. For instance, the synthesis of polyhydroquinoline derivatives using a catalyst demonstrates the chemical versatility and reactivity of quinoline-based compounds in creating molecules with potential pharmacological applications (Khaligh, 2014).

Drug Design and Development

The structural motifs present in fluoroquinolones, such as the piperazinyl and sulfonyl groups, are key in the development of new drugs with enhanced therapeutic profiles. For example, the design and synthesis of new quinolone antibacterial agents that are effective against resistant strains like MRSA highlight the potential for derivatives of this class to contribute to the development of next-generation antibiotics (Hashimoto et al., 2007).

properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-27-7-9-29(10-8-27)23-15-22-20(14-21(23)26)25(30)24(16-28(22)6-2)33(31,32)19-12-17(3)11-18(4)13-19/h11-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBDLNKLNVGCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.